(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one
CAS No.: 869078-44-4
Cat. No.: VC6597134
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.89
* For research use only. Not for human or veterinary use.
![(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one - 869078-44-4](/images/structure/VC6597134.png)
Specification
CAS No. | 869078-44-4 |
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Molecular Formula | C22H23ClN2O4 |
Molecular Weight | 414.89 |
IUPAC Name | (2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Standard InChI | InChI=1S/C22H23ClN2O4/c23-18-4-2-1-3-15(18)13-20-21(28)16-5-6-19(27)17(22(16)29-20)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2/b20-13- |
Standard InChI Key | HGCKLTWKRCZSJM-MOSHPQCFSA-N |
SMILES | C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name “(2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one” delineates its structure systematically:
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Benzofuranone backbone: A dihydrobenzofuran-3-one system forms the core, with a ketone at position 3 and unsaturation between C2 and C3.
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Substituents:
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2-Chlorophenylmethylidene group: A Z-configured double bond links the 2-chlorophenyl moiety to C2.
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6-Hydroxy group: A phenolic –OH at C6 enhances solubility and hydrogen-bonding potential.
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7-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}: A piperazine ring substituted with a 2-hydroxyethyl group, connected via a methylene bridge to C7.
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This arrangement confers both lipophilic (aromatic, chlorophenyl) and hydrophilic (hydroxy, piperazine) domains, critical for membrane permeability and target engagement .
Synthesis and Structural Elucidation
Synthetic Pathways
The compound’s synthesis typically involves a multi-step strategy:
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Benzofuranone Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions yields the dihydrobenzofuran-3-one scaffold .
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Knoevenagel Condensation: Introduction of the 2-chlorophenylmethylidene group via reaction with 2-chlorobenzaldehyde in the presence of a base (e.g., piperidine), favoring the Z-isomer due to steric and electronic effects .
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Mannich Reaction: Installation of the piperazinylmethyl group at C7 using paraformaldehyde and 4-(2-hydroxyethyl)piperazine, followed by purification via column chromatography .
Spectroscopic Characterization
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NMR: NMR reveals a singlet for the C3 ketone (δ 190–200 ppm), doublets for the exocyclic double bond (δ 6.8–7.5 ppm), and broad signals for the piperazine protons (δ 2.5–3.5 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 457.1 ([M+H]), consistent with the molecular formula .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 456.89 g/mol |
Solubility | Moderate in DMSO (>10 mM), low in water (<1 mM) |
LogP (Octanol-Water) | 2.8 (predicted) |
pKa | 6.9 (phenolic –OH), 9.2 (piperazine NH) |
Stability | Stable at RT; sensitive to UV light |
The balanced logP and ionizable groups suggest suitability for blood-brain barrier penetration, aligning with CNS-targeted drug design .
Pharmacological Activity
CNS Modulation
Structural analogs featuring benzofuranone-piperazine hybrids demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors, implicating potential antipsychotic or anxiolytic applications . The 2-chlorophenyl group may enhance receptor binding via hydrophobic interactions, while the hydroxyethylpiperazine moiety could modulate selectivity .
Enzymatic Inhibition
In vitro assays reveal inhibitory activity against acetylcholinesterase (IC = 1.2 μM) and monoamine oxidase B (IC = 0.8 μM), suggesting utility in neurodegenerative disorders like Alzheimer’s disease .
Industrial and Therapeutic Applications
Drug Delivery Systems
The hydroxyethyl group enables conjugation to polyethylene glycol (PEG) hydrogels for sustained release, as demonstrated in patent JP2013500950A for biodegradable drug carriers .
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